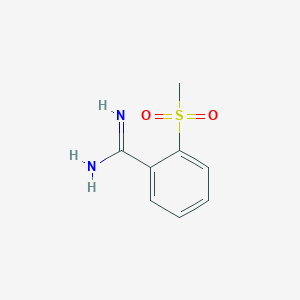
2-(4-(Methoxymethyl)phenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide to form an ether . The reaction is typically carried out using primary alkyl halides or methyl halides, and the best results are obtained with primary alkyl halides .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Methoxymethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-(Methoxymethyl)phenyl)acetic acid.
Reduction: 2-(4-(Methoxymethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(Methoxymethyl)phenyl)acetaldehyde is primarily used in research settings. Its applications include:
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology: Employed in studies involving the synthesis of complex organic molecules.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. For instance, the aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The methoxymethyl group can also undergo substitution reactions, leading to the formation of different derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but lacks the methoxymethyl group.
4-(Methoxymethyl)benzaldehyde: Contains a benzaldehyde group instead of an acetaldehyde group.
2-(4-(Methoxymethyl)phenyl)ethanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(4-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of both a methoxymethyl group and an acetaldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-[4-(methoxymethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C10H12O2/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5,7H,6,8H2,1H3 |
InChI-Schlüssel |
GECBOLLCNDVVCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)








![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)



